molecular formula C17H16Cl2N2O B2564331 2,4-dichloro-N-[4-(1-pyrrolidinyl)phenyl]benzenecarboxamide CAS No. 251097-22-0

2,4-dichloro-N-[4-(1-pyrrolidinyl)phenyl]benzenecarboxamide

Cat. No. B2564331
M. Wt: 335.23
InChI Key: LWQZLAMXGZTLMM-UHFFFAOYSA-N
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Description

2,4-dichloro-N-[4-(1-pyrrolidinyl)phenyl]benzenecarboxamide is a chemical compound with the molecular formula C17H16Cl2N2O . It is also known by its CAS number 251097-22-0 .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzenecarboxamide core with two chlorine atoms at the 2 and 4 positions. Attached to the benzene ring is a pyrrolidinyl group at the 4 position .


Physical And Chemical Properties Analysis

The molecular weight of 2,4-dichloro-N-[4-(1-pyrrolidinyl)phenyl]benzenecarboxamide is 335.23 . Other physical and chemical properties such as melting point, boiling point, and density were not available in the search results.

Scientific Research Applications

Heterocyclic Chemistry and Applications

  • Chemistry and Properties of Pyridine and Benzimidazole Compounds

    The study by Boča, Jameson, and Linert (2011) reviews the chemistry of compounds containing pyridine and benzimidazole structures, emphasizing their preparation, properties, and biological activity. This includes insights into their spectroscopic properties, structural dynamics, and potential as leads for drug discovery due to their complex interaction with biological systems (Boča, Jameson, & Linert, 2011).

  • Synthesis and Structural Properties of Novel Organotin(IV) Compounds

    Organotin(IV) complexes, as reviewed by Issac and Tierney (1996), showcase the synthesis and structural properties of these compounds, highlighting the potential for antituberculosis applications. This study suggests the versatility of incorporating organotin structures for developing compounds with significant biological activity, potentially relevant for compounds with similar complexity and targeted applications (Issac & Tierney, 1996).

Potential Applications in Drug Discovery

  • Stereochemistry and Pharmacological Profile

    Research on the stereochemistry of phenylpiracetam (2015) by Veinberg et al. outlines the importance of stereochemistry in enhancing the pharmacological profile of central nervous system agents. This work underscores the critical role of structural configurations in developing more effective and targeted CNS agents (Veinberg et al., 2015).

  • Pyrrolidine in Drug Discovery

    A review by Li Petri et al. (2021) on the use of pyrrolidine, a nitrogen-containing heterocycle, in drug discovery, highlights its versatility and potential for creating novel biologically active compounds. This review provides an overview of the synthetic strategies and biological applications of pyrrolidine derivatives, which could be relevant for the exploration of "2,4-dichloro-N-[4-(1-pyrrolidinyl)phenyl]benzenecarboxamide" in medicinal chemistry (Li Petri et al., 2021).

Future Directions

The future directions for the use of this compound are not specified in the search results. Given its molecular structure, it may have potential applications in pharmaceutical research .

properties

IUPAC Name

2,4-dichloro-N-(4-pyrrolidin-1-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O/c18-12-3-8-15(16(19)11-12)17(22)20-13-4-6-14(7-5-13)21-9-1-2-10-21/h3-8,11H,1-2,9-10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWQZLAMXGZTLMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301323961
Record name 2,4-dichloro-N-(4-pyrrolidin-1-ylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301323961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648974
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2,4-dichloro-N-(4-pyrrolidin-1-ylphenyl)benzamide

CAS RN

251097-22-0
Record name 2,4-dichloro-N-(4-pyrrolidin-1-ylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301323961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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